![molecular formula C25H22FNO3 B3448353 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3448353.png)
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Overview
Description
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as FLAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FLAP is a member of the acridinedione family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood. However, it is believed that 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione inhibits the activity of COX-2 by binding to its active site. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to interact with Aβ peptides, preventing their aggregation. The protective effect of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione on dopaminergic neurons is thought to be due to its antioxidant properties.
Biochemical and Physiological Effects:
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have various biochemical and physiological effects. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to reduce the levels of Aβ peptides in the brain, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is that it is relatively easy to synthesize and purify. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to have low toxicity in animal studies. However, one limitation of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is that it is not very water-soluble, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione.
Future Directions
For the study of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include investigating its potential therapeutic applications in other diseases, developing more water-soluble derivatives, and further understanding its mechanism of action.
Scientific Research Applications
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. Inhibition of COX-2 has been linked to a reduced risk of various types of cancer. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to Parkinson's disease.
properties
IUPAC Name |
9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-13-12-15(14-22(17)30-16-6-2-1-3-7-16)23-24-18(8-4-10-20(24)28)27-19-9-5-11-21(29)25(19)23/h1-3,6-7,12-14,23,27H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZNOSAAASSNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7358017 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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